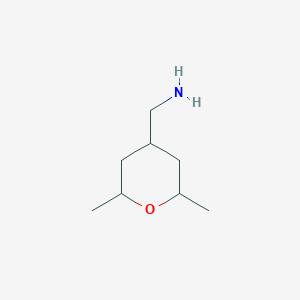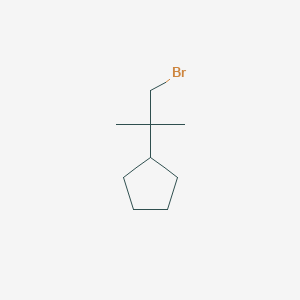
(1-Bromo-2-methylpropan-2-yl)cyclopentane
Vue d'ensemble
Description
Applications De Recherche Scientifique
Solution Enthalpies and Solvent Interactions
Research on related bromoalkanes, such as 1-bromoadamantane and 2-bromo-2-methylpropane, has focused on their solution enthalpies in various solvents. Martins et al. (2006) investigated the solution enthalpies of 1-bromoadamantane in monoalcohols, comparing these with 2-bromo-2-methylpropane, to discuss the effects of solute size and solvent structure. This study provides insights into how (1-Bromo-2-methylpropan-2-yl)cyclopentane might behave in similar environments, emphasizing the importance of solvent interactions on the thermodynamic properties of bromoalkanes (Martins, Nunes, Moita, & Leitão, 2006).
Solvolysis and Nucleophilic Solvent Participation
Liu, Hou, and Tsao (2009) studied the solvolysis of tertiary bromoalkanes, including 2-bromo-2-methylpropane, in various solvents. Their findings on solvent participation and the influence of solvent nucleophilicity on reaction rates might be extrapolated to understand the reactivity of this compound in similar solvolysis reactions. The research demonstrated significant nucleophilic solvent participation, suggesting potential applications in synthetic chemistry where solvent effects are a critical factor (Liu, Hou, & Tsao, 2009).
Reaction Mechanisms and Chemical Synthesis
Kirillov and Nikiforova (2014) explored the reactions of methyl 1-bromocyclopentanecarboxylate with zinc and 2-arylmethylideneindan-1,3-diones, leading to complex cyclopentane derivatives. Such studies illuminate the potential pathways for functionalizing this compound in organic synthesis, highlighting its utility in producing cyclopentane-based compounds with specific properties (Kirillov & Nikiforova, 2014).
Analyse Biochimique
Cellular Effects
The effects of (1-Bromo-2-methylpropan-2-yl)cyclopentane on cellular processes are diverse. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of signaling molecules such as protein kinases, which play a crucial role in cell proliferation and differentiation. Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to changes in biochemical pathways. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to the formation of by-products that may have different biochemical properties and effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. In some cases, high doses of this compound can result in toxic or adverse effects, such as oxidative stress and cell death. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its synthesis and degradation. This compound interacts with enzymes such as cytochrome P450, which catalyzes its metabolism into different metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within cells .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
(1-bromo-2-methylpropan-2-yl)cyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c1-9(2,7-10)8-5-3-4-6-8/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQNWHJRNLBUNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


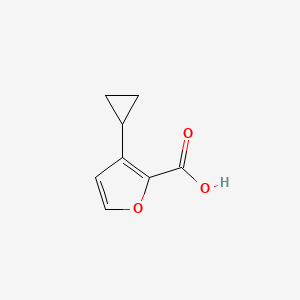
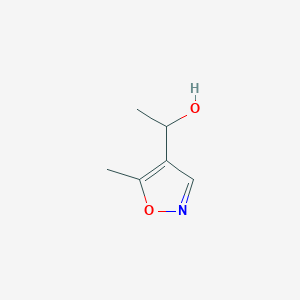
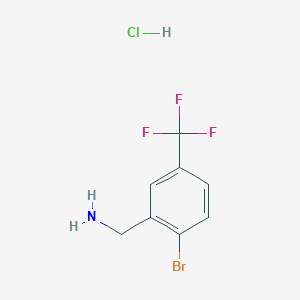

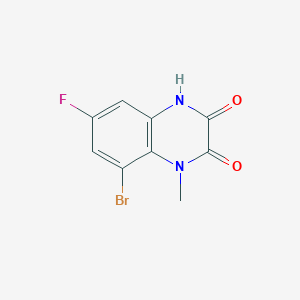


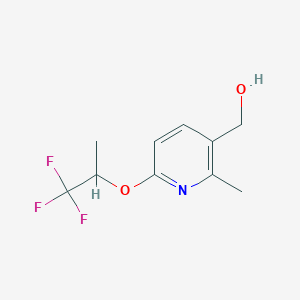

![1-[(Dimethylamino)methyl]cyclobutan-1-amine](/img/structure/B1381920.png)
![2-[(3-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one](/img/structure/B1381923.png)
![6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole](/img/structure/B1381926.png)
![{3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine](/img/structure/B1381928.png)
